molecular formula C13H17N3OS B254940 1-[(Z)-(2-ethoxyphenyl)methylideneamino]-3-prop-2-enylthiourea

1-[(Z)-(2-ethoxyphenyl)methylideneamino]-3-prop-2-enylthiourea

Cat. No.: B254940
M. Wt: 263.36 g/mol
InChI Key: UFGQSDPENQFGSS-GDNBJRDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-N’-(2-ethoxybenzylidene)carbamohydrazonothioic acid is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-N’-(2-ethoxybenzylidene)carbamohydrazonothioic acid typically involves the reaction of N-allyl hydrazinecarbothioamide with 2-ethoxybenzaldehyde. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-allyl-N’-(2-ethoxybenzylidene)carbamohydrazonothioic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

N-allyl-N’-(2-ethoxybenzylidene)carbamohydrazonothioic acid has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as an antimicrobial or anticancer agent.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-allyl-N’-(2-ethoxybenzylidene)carbamohydrazonothioic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-allyl-N’-(5-bromo-2-ethoxybenzylidene)carbamohydrazonothioic acid
  • N-acyl-N’-(2-oxo-1,2-dihydro-pyridin-3-yl)thiourea

Uniqueness

N-allyl-N’-(2-ethoxybenzylidene)carbamohydrazonothioic acid is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H17N3OS

Molecular Weight

263.36 g/mol

IUPAC Name

1-[(Z)-(2-ethoxyphenyl)methylideneamino]-3-prop-2-enylthiourea

InChI

InChI=1S/C13H17N3OS/c1-3-9-14-13(18)16-15-10-11-7-5-6-8-12(11)17-4-2/h3,5-8,10H,1,4,9H2,2H3,(H2,14,16,18)/b15-10-

InChI Key

UFGQSDPENQFGSS-GDNBJRDFSA-N

Isomeric SMILES

CCOC1=CC=CC=C1/C=N\NC(=S)NCC=C

SMILES

CCOC1=CC=CC=C1C=NNC(=S)NCC=C

Canonical SMILES

CCOC1=CC=CC=C1C=NNC(=S)NCC=C

Origin of Product

United States

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